molecular formula C26H22ClN3O3S B2997751 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894554-54-2

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2997751
CAS No.: 894554-54-2
M. Wt: 491.99
InChI Key: QLADIGACQASBPZ-UHFFFAOYSA-N
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Description

The compound 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core. This core is substituted with a 4-chlorophenyl group at the 3'-position and an N-phenethylacetamide side chain at the 1-position of the indoline ring. The spiro-thiazolidinone moiety is a hallmark of bioactive molecules, often associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c27-19-10-12-20(13-11-19)30-24(32)17-34-26(30)21-8-4-5-9-22(21)29(25(26)33)16-23(31)28-15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLADIGACQASBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of isatin derivatives with appropriate amines and thioglycolic acid under reflux conditions. The structure is confirmed through various spectroscopic methods such as ^1H and ^13C NMR .

General Reaction Scheme

  • Starting Materials :
    • Isatin (10 mmol)
    • Appropriate amine (10 mmol)
    • Acetic acid (1 ml)
    • Thioglycolic acid (20 mmol)
  • Procedure :
    • Reflux the mixture for 2 hours.
    • Add thioglycolic acid and continue refluxing for another 8 hours.
    • Cool, concentrate, and purify the product through recrystallization.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of related compounds reported IC50 values indicating potent cytotoxic effects against leukemia cell lines. For instance, derivatives demonstrated IC50 values ranging from 0.94 µM to 18.8 µM against different cell lines including NB4 and HL60 .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazolidine derivatives are known for their broad-spectrum antimicrobial activities. The biological assays indicate effective inhibition against several bacterial strains, although specific data for this compound is limited.

Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Values
AnticancerNB4 (leukemia)0.94 µM
HL60 (leukemia)1.62 µM
MCF7 (breast cancer)29.3 µM
AntimicrobialVarious bacterial strainsNot specified

The mechanisms underlying the anticancer activity of this compound may involve apoptosis induction and cell cycle arrest. Research has suggested that compounds with similar structures may act through pathways that do not involve tubulin polymerization or Src inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues with Spiro-Indoline-Thiazolidinone Cores

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 3'-(4-chlorophenyl), N-phenethylacetamide ~528.03 (estimated) Hypothesized dual 5-LOX/sEH inhibition (based on structural analogs)
Derivative 8 Cyclohexanecarbonyl, pentafluorobenzamide 621.69 (HR-MS) Dual 5-LOX/sEH inhibition (IC₅₀: 0.2 µM for 5-LOX)
VI(b) 5-Bromo, 2-hydroxybenzamide 434.97 Anti-inflammatory, antibacterial (specific activity data not provided)
Compound 5d Benzo[d]thiazol-2-ylthio, spiro-oxadiazole ~480 (estimated) Potent anti-inflammatory and antibacterial

Key Observations:

  • The N-phenethylacetamide side chain may confer selectivity for enzyme targets (e.g., 5-LOX or sEH) due to its bulky aromatic moiety, contrasting with the pentafluorobenzamide in Derivative 8 .
  • Synthetic Yields: Analogous spiro-thiazolidinone derivatives are synthesized in moderate-to-high yields (65–85%) via cyclization of isatin precursors with amines or thiols . The target compound likely follows similar protocols.

Pharmacological and Physicochemical Comparisons

  • Anti-inflammatory Activity: Derivatives with electron-withdrawing groups (e.g., chloro, bromo) on the spiro core exhibit enhanced anti-inflammatory activity. For example, Compound 5d (benzo[d]thiazol derivative) showed superior potency in carrageenan-induced edema models . The target compound’s 4-chlorophenyl group may similarly stabilize radical intermediates in 5-LOX inhibition .
  • Antibacterial Activity: Thiazolidinone derivatives with heterocyclic appendages (e.g., VI(b)) demonstrate broad-spectrum antibacterial effects, likely due to thiol-mediated disruption of bacterial membranes . The phenethylacetamide group in the target compound may reduce bacterial uptake compared to smaller substituents.
  • Enzyme Inhibition: Derivative 8 (pentafluorobenzamide) exhibits dual 5-LOX/sEH inhibition (IC₅₀: 0.2 µM for 5-LOX), suggesting that the target compound’s acetamide side chain could modulate enzyme binding affinity .

Molecular and Spectral Data

  • Elemental Analysis: The target compound’s estimated formula (C₂₈H₂₃ClN₄O₃S) aligns with derivatives like VI(b) (C₁₇H₁₂BrN₃O₄S), though the chloro substituent and phenethyl group increase its molecular weight .
  • Spectroscopy: HR-MS and IR data for analogous compounds (e.g., Derivative 8: HR-MS m/z 621.69) confirm the spiro-thiazolidinone core via carbonyl (1700–1650 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .

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